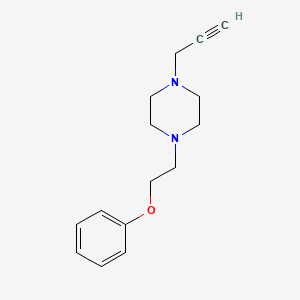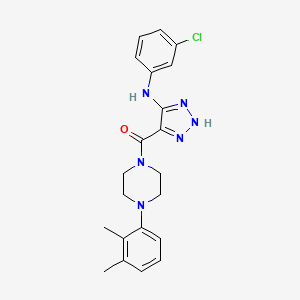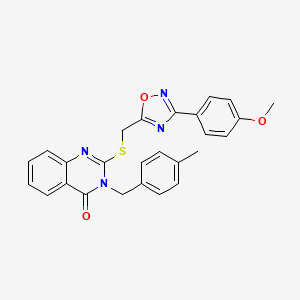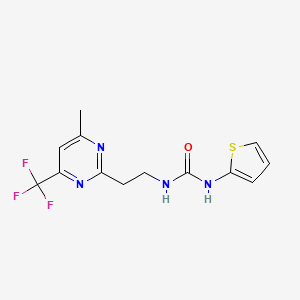
1-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)urea, also known as TAK-659, is a novel and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). This compound has gained significant attention in the field of cancer research due to its potential as a therapeutic agent for the treatment of various types of cancer.
Applications De Recherche Scientifique
Synthetic Chemistry Applications
Research into related pyrimidinyl and thiophenyl compounds has primarily focused on the development of novel synthetic routes and the exploration of their chemical properties. For instance, compounds featuring the trifluoromethylpyrimidinyl moiety have been synthesized through reactions involving urea and other precursors under various conditions, showcasing the chemical versatility and potential for generating diverse molecular structures with potentially unique properties. These methods highlight the importance of such compounds in expanding the toolkit of synthetic chemistry for creating new materials and molecules with tailored functions (Bonacorso et al., 2003; Liang-ce et al., 2016).
Material Science and Supramolecular Chemistry
The structural motifs present in these compounds, such as the trifluoromethyl and pyrimidinyl groups, have implications for material science and supramolecular chemistry. For example, ureidopyrimidinone derivatives have demonstrated strong dimerization capabilities via hydrogen bonding, suggesting their potential as building blocks in the design of supramolecular architectures. These properties could be harnessed in developing new materials with specific functionalities, including molecular recognition, self-assembly, and sensor applications (Beijer et al., 1998).
Pharmacological Research
In pharmacological research, structurally similar compounds have been explored for their biological activities, including their potential as kinase inhibitors, which could have implications for cancer therapy. The synthesis and evaluation of derivatives as receptor tyrosine kinase inhibitors highlight the ongoing interest in these molecules for therapeutic applications, particularly in targeting specific pathways involved in chronic myeloid leukemia (CML) and potentially other cancers. The structure-activity relationship (SAR) analysis of these compounds underscores the importance of molecular design in developing effective therapeutic agents (Li et al., 2019).
Propriétés
IUPAC Name |
1-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4OS/c1-8-7-9(13(14,15)16)19-10(18-8)4-5-17-12(21)20-11-3-2-6-22-11/h2-3,6-7H,4-5H2,1H3,(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPITNDAMXTPKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)NC2=CC=CS2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-ethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2602074.png)
![9H-Fluoren-9-ylmethyl N-(3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl)carbamate;2,2,2-trifluoroacetic acid](/img/structure/B2602075.png)
![5-fluoro-2-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2602077.png)
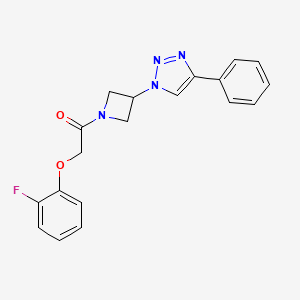
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2602079.png)


![N-(3-ethoxypropyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2602086.png)
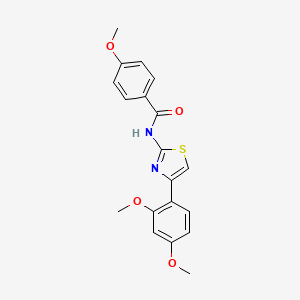
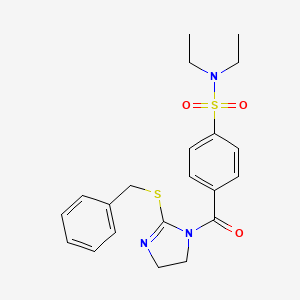
![N-(1-cyanocyclopentyl)-2-[(2-fluoro-5-methanesulfonylphenyl)amino]acetamide](/img/structure/B2602092.png)
